3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide
Description
This compound is a propanamide derivative featuring a 3-chlorophenyl group attached to the carbonyl carbon and a phenethylamine moiety substituted with a 1-methyl-1H-pyrazol-5-yl group at the para position of the phenyl ring. Its molecular formula is C₃₂H₂₉ClN₄O (exact molecular weight: 537.06 g/mol, derived computationally). The pyrazole ring, a common pharmacophore, may contribute to hydrogen bonding or π-π stacking in biological targets.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-25-20(12-14-24-25)18-8-5-16(6-9-18)11-13-23-21(26)10-7-17-3-2-4-19(22)15-17/h2-6,8-9,12,14-15H,7,10-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOAZHRDGZKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by fitting into the active site of the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasitesThe compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biochemical processes in these parasites.
Pharmacokinetics
The compound’s potent in vitro antipromastigote activity and in vivo antimalarial activity suggest that it has favorable pharmacokinetic properties.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, it elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively.
Biological Activity
The compound 3-(3-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide , often referred to as a pyrazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.8 g/mol. The structure features a chlorophenyl group and a pyrazole moiety, which are significant for its biological activity.
Structural Formula
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a wide range of antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl group enhances the lipophilicity, potentially improving membrane permeability and thus antimicrobial efficacy .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In vivo models using carrageenan-induced edema have shown that these compounds can reduce inflammation effectively, comparable to standard anti-inflammatory drugs like ibuprofen .
Case Studies
- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives, including those structurally related to our compound. The derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, indicating strong anti-inflammatory potential .
- In Vivo Edema Model : In another study, four specific pyrazole derivatives were tested in a rat model for their anti-inflammatory effects. The results showed reductions in paw edema by 75% to 78%, demonstrating significant analgesic properties .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which play critical roles in the inflammatory response .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with key analogs:
Key Structural and Functional Insights:
Chlorophenyl vs. Dichlorophenyl in increases hydrophobicity, which may improve membrane permeability but raises toxicity risks.
Pyrazole Modifications :
- The 1-methylpyrazole in the target compound and simplifies synthesis but limits steric flexibility compared to bulkier substituents (e.g., pyridinyl in ).
- N-Hydroxy groups in introduce hydrogen-bonding capacity, which could enhance target affinity.
Synthetic Yields and Physicochemical Data :
- Compound 2 and 5 were synthesized in 60% yields, suggesting feasible scalability for the target compound.
- Melting points (e.g., 126–127°C for ) indicate crystalline stability, a trait likely shared by the target due to its chloro substituent.
Computational and Mechanistic Considerations
Noncovalent interaction analysis (via methods in ) predicts that the target’s 3-chlorophenyl group participates in halogen bonding, while the pyrazole engages in π-π stacking. Compared to temano-grel , the absence of a morpholinoethoxy group in the target may reduce solubility but minimize off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
